Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22INO3. It is a piperidine derivative that features a tert-butyl ester group and an iodophenoxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-iodophenol with tert-butyl 4-piperidone-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(phenoxy)piperidine-1-carboxylate.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Scientific Research Applications
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate involves its interaction with molecular targets through its iodophenoxy and piperidine moieties. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXKTHWQHZSMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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